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Compound of Interest

Compound Name: Fiboflapon Sodium

Cat. No.: B607448 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the optimal use of GSK2190915 for sustained leukotriene B4

(LTB4) inhibition.

Frequently Asked Questions (FAQs)
Q1: What is GSK2190915 and what is its mechanism of action?

A1: GSK2190915, also known as Fiboflapon, is a potent and orally bioavailable inhibitor of the

5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial protein in the biosynthesis of

leukotrienes. By binding to FLAP, GSK2190915 prevents the interaction between FLAP and 5-

lipoxygenase (5-LO), which is the first and rate-limiting step in the leukotriene pathway. This

inhibition effectively attenuates the production of LTB4 and cysteinyl leukotrienes (cysLTs),

which are potent inflammatory mediators.[2][3]

Q2: What is the potency of GSK2190915 in inhibiting LTB4?

A2: GSK2190915 has a high affinity for FLAP with a binding potency of 2.9 nM.[1] In human

whole blood, it inhibits LTB4 production with an IC50 of 76 nM.[1][4] The EC50 values for the

inhibition of LTB4 have been reported to be 85 nM and 89 nM in Western European and

Japanese subjects, respectively.[5][6]

Q3: What is the recommended dosage of GSK2190915 for sustained LTB4 inhibition?
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A3: Clinical studies suggest that doses of ≥150 mg are required for 24-hour inhibition of blood

LTB4.[5][6] While a 30 mg once-daily dose has shown some clinical efficacy in asthma, higher

doses are needed for sustained biomarker inhibition.[2][7] A dose of 100 mg has been shown to

reduce median sputum LTB4 by over 90%.[8] It is important to note that no additional clinical

benefit was observed for doses greater than 30 mg in some asthma studies.[2][7] Therefore,

the optimal dosage may depend on the specific research question and the desired level and

duration of LTB4 suppression.

Q4: What is the pharmacokinetic profile of GSK2190915?

A4: GSK2190915 is orally bioavailable.[1] Following oral administration, maximum plasma

concentrations and the area under the curve increase in a dose-related manner.[5][6] The

mean half-life ranges from 16 to 34 hours, which supports once-daily dosing for 24-hour

inhibition of leukotrienes.[5][6]

Q5: How does GSK2190915 affect cysteinyl leukotrienes (cysLTs)?

A5: As a FLAP inhibitor, GSK2190915 inhibits the entire 5-LO pathway, leading to a reduction

in both LTB4 and cysLTs.[2][3] Doses of ≥50 mg have been shown to result in near-complete

inhibition of urinary leukotriene E4 (a cysLT metabolite) at 24 hours post-dose.[5][6]
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Issue Potential Cause Recommended Solution

Suboptimal LTB4 Inhibition

Insufficient Dosage: A 10 mg

dose has been shown to be

sub-optimal.[2][7][9]

Increase the dose of

GSK2190915. Doses of ≥150

mg are recommended for

sustained 24-hour LTB4

inhibition.[5][6]

Timing of Measurement: LTB4

levels may rebound if

measurements are not taken

at the appropriate time relative

to dosing.

For sustained inhibition,

ensure that LTB4 levels are

measured at trough

concentrations, typically 24

hours post-dose for a once-

daily regimen.

Assay Variability: Issues with

the LTB4 assay, such as

improper sample handling or

reagent preparation, can lead

to inaccurate results.

Review and strictly adhere to

the LTB4 assay protocol.

Ensure proper sample

collection, processing, and

storage. Run appropriate

controls with each assay.

High Inter-Individual Variability

in Response

Genetic Factors:

Polymorphisms in genes

related to the leukotriene

pathway could influence

individual responses to

GSK2190915.

Consider genotyping subjects

for relevant polymorphisms if

significant variability is

observed.

Disease Heterogeneity: The

underlying inflammatory profile

of the subjects may vary.

Stratify subjects based on

baseline biomarker levels (e.g.,

sputum neutrophils) to identify

potential responder

populations.[3]

Discrepancy Between

Biomarker Inhibition and

Clinical Efficacy

Complex Disease Pathology:

LTB4 may not be the sole or

primary driver of the clinical

phenotype in all subjects.

Consider measuring a broader

panel of inflammatory

mediators to better understand

the disease mechanism and

the effects of GSK2190915.
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Flat Dose-Response for

Clinical Endpoints: Some

studies have shown a flat

dose-response for clinical

outcomes at doses above 30

mg, despite dose-dependent

biomarker inhibition.[2][7]

For clinical studies, a 30 mg

dose may be sufficient to

achieve the desired clinical

effect in certain patient

populations. Higher doses may

be necessary for mechanistic

studies focused on maximal

LTB4 suppression.

Data Summary
In Vitro and In Vivo Potency of GSK2190915

Parameter Value System Reference

FLAP Binding Potency 2.9 nM - [1]

IC50 for LTB4

Inhibition
76 nM Human Whole Blood [1][4]

EC50 for LTB4

Inhibition
85 nM

Western European

Subjects
[5][6]

EC50 for LTB4

Inhibition
89 nM Japanese Subjects [5][6]

Pharmacokinetic Parameters of GSK2190915
Parameter Value Reference

Half-life (t1/2) 16 - 34 hours [5][6]

Dosing Regimen Once-daily [5][6]

Dose-Dependent Inhibition of Leukotrienes
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Dose Effect on LTB4
Effect on Urinary

LTE4
Reference

10 mg Sub-optimal inhibition 40% suppression [2][9]

≥50 mg -
Near-complete

inhibition at 24h
[5][6]

100 mg
>90% reduction in

sputum LTB4
- [8]

≥150 mg 24-hour inhibition - [5][6]

Experimental Protocols
Measurement of LTB4 in Biological Samples (ELISA-
based)
This protocol provides a general guideline for the quantification of LTB4 using a competitive

ELISA kit. Researchers should always refer to the specific instructions provided with their

chosen assay kit.

Sample Collection and Preparation:

Plasma: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.

Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Aliquot the plasma

and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[10]

Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30

minutes at room temperature before centrifuging at 1000 x g for 15 minutes. Aliquot the

serum and store at ≤ -20°C.[10]

Sputum: Process induced sputum samples according to standard laboratory procedures to

obtain a soluble fraction for analysis.

Cell Culture Supernatants: Centrifuge to remove any particulates before assaying.[10]

Assay Procedure (General Steps):
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Prepare LTB4 standards and samples at the appropriate dilutions in the provided assay

buffer.

Add standards and samples to the wells of the microplate pre-coated with an LTB4

antibody.

Add a fixed amount of HRP-conjugated LTB4 to each well. This will compete with the LTB4

in the sample for binding to the antibody.

Incubate the plate for the time and temperature specified in the kit manual.

Wash the plate to remove unbound reagents.

Add a substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color

change.

Stop the reaction by adding a stop solution.

Measure the absorbance of each well at the appropriate wavelength (typically 450 nm)

using a microplate reader.

Data Analysis:

Generate a standard curve by plotting the absorbance of the standards against their

known concentrations.

Determine the concentration of LTB4 in the samples by interpolating their absorbance

values on the standard curve.

Multiply the result by the dilution factor to obtain the final concentration.
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Problem:
Suboptimal LTB4 Inhibition

Is the dosage sufficient
(≥150 mg for 24h)?

Increase DosageNo

Is sample timing
correct (trough)?

Yes

Adjust Sampling TimeNo

Is the LTB4 assay
validated and controlled?

Yes

Review and Validate
Assay Protocol

No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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